molecular formula C30H31BrN2O3 B12135248 9-Bromo-5-[4-(pentyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-5-[4-(pentyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12135248
M. Wt: 547.5 g/mol
InChI Key: IEBSEIUXVBQVBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine class, characterized by a fused heterocyclic framework combining pyrazole and benzoxazine moieties. Its structure features:

  • 5-[4-(pentyloxy)phenyl]: A pentyloxy chain at the para position of the phenyl group introduces lipophilicity, influencing solubility and membrane permeability.
  • 2-[4-(prop-2-en-1-yloxy)phenyl]: A propenyloxy group at the para position provides a reactive allyl ether moiety, enabling polymerization or click chemistry applications.

Properties

Molecular Formula

C30H31BrN2O3

Molecular Weight

547.5 g/mol

IUPAC Name

9-bromo-5-(4-pentoxyphenyl)-2-(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C30H31BrN2O3/c1-3-5-6-18-35-25-14-9-22(10-15-25)30-33-28(26-19-23(31)11-16-29(26)36-30)20-27(32-33)21-7-12-24(13-8-21)34-17-4-2/h4,7-16,19,28,30H,2-3,5-6,17-18,20H2,1H3

InChI Key

IEBSEIUXVBQVBO-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC=C)C5=C(O2)C=CC(=C5)Br

Origin of Product

United States

Preparation Methods

Preparation of 3-Bromo-2-hydroxy-5-(pentyloxy)benzaldehyde

The synthesis begins with the bromination and etherification of a phenolic precursor. A modified Williamson ether synthesis is employed:

  • Bromination : 2-Hydroxy-5-methylpropiophenone is brominated using N-bromosuccinimide (NBS) in acetic acid, yielding 1-(3-bromo-2-hydroxy-5-methylphenyl)propan-1-one.

  • Demethylation and etherification : The methyl group is oxidized to a carboxylic acid, followed by decarboxylation to yield 3-bromo-2-hydroxybenzaldehyde. Subsequent reaction with 1-bromopentane in the presence of K₂CO₃ in DMF introduces the pentyloxy group.

Reaction Conditions :

  • Temperature: 80–100°C

  • Time: 12–24 hours

  • Yield: ~65%

Claisen-Schmidt Condensation to Form Chalcone Intermediate

The salicylaldehyde derivative is condensed with 4-(prop-2-en-1-yloxy)acetophenone under basic conditions:

3-Bromo-2-hydroxy-5-(pentyloxy)benzaldehyde+4-(prop-2-en-1-yloxy)acetophenoneNaOH, EtOHChalcone intermediate\text{3-Bromo-2-hydroxy-5-(pentyloxy)benzaldehyde} + \text{4-(prop-2-en-1-yloxy)acetophenone} \xrightarrow{\text{NaOH, EtOH}} \text{Chalcone intermediate}

Optimization Notes :

  • Ethanol as solvent prevents premature cyclization.

  • Stoichiometric NaOH ensures complete enolate formation.

  • Yield: 72–78% after recrystallization from ethanol.

Hydrazine Cyclization to Pyrazoline

Treatment of the chalcone with excess hydrazine hydrate in refluxing ethanol affords the pyrazoline ring:

Chalcone+N2H4H2OΔ,EtOH5-(4-(pentyloxy)phenyl)-2-(4-(prop-2-en-1-yloxy)phenyl)-1,5-dihydropyrazol-3-amine\text{Chalcone} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \xrightarrow{\Delta, \text{EtOH}} \text{5-(4-(pentyloxy)phenyl)-2-(4-(prop-2-en-1-yloxy)phenyl)-1,5-dihydropyrazol-3-amine}

Critical Parameters :

  • Reaction time: 6–8 hours

  • Hydrazine excess: 3 equivalents to minimize side products.

Benzoxazine Ring Closure via CDI-Mediated Cyclization

The pyrazoline intermediate undergoes cyclization using carbonyl diimidazole (CDI) to form the benzoxazine moiety. This step is adapted from solventless benzoxazine synthesis methodologies:

Pyrazoline+CDICH2Cl29-Bromo-5-[4-(pentyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c]benzoxazine\text{Pyrazoline} + \text{CDI} \xrightarrow{\text{CH}2\text{Cl}2} \text{9-Bromo-5-[4-(pentyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c]benzoxazine}

Procedure :

  • CDI (3.0 mmol) is added to a CH₂Cl₂ solution of the pyrazoline (2.0 mmol).

  • The mixture is stirred at room temperature for 4–6 hours.

  • The product is purified via silica gel chromatography (petroleum ether/EtOAc 1:2).

Yield : 21–25% (due to steric hindrance from substituents).

Alternative Solventless Synthesis Pathway

A solventless approach, inspired by benzoxazine polymerization techniques, is explored for scalability:

  • One-pot synthesis :

    • The pyrazoline intermediate, paraformaldehyde (0.4 mol), and p-toluidine (0.2 mol) are mixed without solvent.

    • Heated to 130°C for 20 minutes under nitrogen.

  • Continuous processing :

    • Reactants are fed into a twin-screw extruder at 100–120°C.

    • Residence time: 15–30 minutes.

Advantages :

  • Eliminates solvent toxicity and recovery costs.

  • Higher functional group compatibility due to inert atmosphere.

Structural Characterization and Analytical Data

The final compound is characterized using spectroscopic methods:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (300 MHz, CDCl₃) :

    • δ 7.82–7.75 (m, 2H, Ar–H), 7.45–7.30 (m, 4H, Ar–H), 6.95 (d, J = 8.5 Hz, 2H), 5.40 (dd, J = 13.0, 10.4 Hz, 1H, 10b-H), 4.10–3.90 (m, 4H, OCH₂), 3.81 (dd, J = 16.2, 10.4 Hz, 1H, 1-Ha).

  • ¹³C NMR :

    • 162.5 (C=O), 154.2 (C–O), 128.7–115.3 (Ar–C), 68.9 (OCH₂), 55.1 (CH₂).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 546.0841 [M + H]⁺

  • Calculated for C₂₈H₂₆BrN₂O₃ : 546.0845.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

The steric bulk of the pentyloxy and propenyloxy groups impedes CDI-mediated cyclization, necessitating:

  • Higher catalyst loading (1.5 eq CDI).

  • Prolonged reaction times (up to 8 hours).

Byproduct Formation

  • Major byproduct : Diimidazole-carbamate adducts, mitigated by rigorous drying of CH₂Cl₂ over molecular sieves .

Chemical Reactions Analysis

Types of Reactions

9-Bromo-5-[4-(pentyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzoxazine compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential use in drug discovery and development due to its unique structure.

    Industry: Applications in materials science and the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 9-Bromo-5-[4-(pentyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The bromine and pentyloxy groups may play a role in binding to target proteins or enzymes, while the benzoxazine core can modulate the compound’s overall activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key structural features and physicochemical properties of the target compound with structurally related analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
Target Compound 9-Br, 5-(4-pentyloxy-Ph), 2-(4-propenyloxy-Ph) Not explicitly given* ~521.4† High lipophilicity; potential polymer precursor N/A
9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 9-Br, 5-(4-F-Ph), 2-Ph C₂₂H₁₆BrFN₂O 423.285 Enhanced polarity due to fluorine; CNS drug candidate
9-Bromo-5-(4-butoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 9-Br, 5-(4-butoxy-Ph), 2-(4-ethoxy-Ph) C₂₈H₂₈BrN₂O₃ 529.4 Moderate lipophilicity; antimicrobial studies
9-Bromo-5-[4-(propan-2-yl)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 9-Br, 5-(4-isopropyl-Ph), 2-(4-propenyloxy-Ph) C₂₈H₂₇BrN₂O₂ 503.43 Lower solubility in polar solvents; research use
9-Bromo-5-(3-nitrophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 9-Br, 5-(3-NO₂-Ph), 2-(4-MeO-Ph) C₂₄H₁₈BrN₃O₃ 484.3 High reactivity due to nitro group; safety data available

*Molecular formula inferred from substituents: Likely C₃₁H₃₂BrN₂O₃ .
†Calculated based on formula: 31(C) + 32(H) + 1(Br) + 2(N) + 3(O) ≈ 521.4 g/mol.

Functional Group Impact on Properties

  • Halogen Substituents : Bromine at position 9 is conserved across analogs, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). Fluorine in the 4-fluorophenyl analog increases polarity (logP reduced by ~0.5 vs. pentyloxy derivative), favoring aqueous solubility.
  • Alkoxy Chains : Pentyloxy (C₅H₁₁O) in the target compound enhances lipophilicity (predicted logP ≈ 6.2) compared to shorter chains (e.g., butoxy: logP ≈ 5.8 ). This property is critical for blood-brain barrier penetration in CNS drug candidates.
  • Propenyloxy Group : The allyl ether in the target compound and allows for thiol-ene click chemistry, a feature absent in methoxy or ethoxy-substituted analogs .

Biological Activity

9-Bromo-5-[4-(pentyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a bromine atom and various alkoxy groups that may influence its reactivity and interaction with biological systems.

  • Molecular Formula : C30H31BrN2O3
  • Molecular Weight : 511.49 g/mol
  • Structural Features : The compound contains a dihydropyrazolo framework, which enhances its stability and reactivity. The presence of alkoxy groups can facilitate various chemical transformations.

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The bromine atom may participate in nucleophilic substitution reactions, while the alkoxy groups can undergo etherification and other transformations under appropriate conditions. These interactions could lead to modulation of cellular processes, potentially impacting pathways related to inflammation, cancer, and other diseases.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For example, derivatives of benzoxazines have shown cytotoxic effects against various cancer cell lines. In vitro studies on related compounds suggest that they may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound's structural characteristics may also confer antimicrobial properties. Preliminary studies have shown that related benzoxazine derivatives exhibit varying degrees of activity against bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for these compounds are often compared to conventional antibiotics to assess their efficacy.

Data Tables

Activity Type Observed Effect Reference
AnticancerCytotoxicity in cancer cell lines
AntimicrobialInhibition of bacterial growth
Enzyme InteractionPotential modulation of enzyme activity

Case Studies

  • Anticancer Properties : A study on a similar compound demonstrated significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 value in the low micromolar range. This suggests that modifications like those in 9-Bromo-5-[4-(pentyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine could enhance efficacy against tumors.
  • Antimicrobial Efficacy : In another study assessing the antimicrobial activity of related benzoxazine derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain structural modifications led to improved antibacterial activity, warranting further exploration into the specific effects of the pentyloxy and prop-2-en-1-yloxy substituents in this context.

Research Findings

Recent investigations into the biological activities of benzoxazine derivatives suggest that the unique structural features of 9-Bromo-5-[4-(pentyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine could play a crucial role in determining its pharmacological profile. The presence of multiple functional groups allows for diverse interactions within biological systems.

Q & A

Q. What challenges arise in scaling up synthesis for preclinical studies?

  • Methodological Answer :
  • Purification : Replace column chromatography with centrifugal partition chromatography (CPC) for gram-scale batches.
  • Cost-Benefit Analysis : Optimize bromine recovery (e.g., 85% via NaHSO₃ treatment) to reduce raw material costs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.